Synthetic Provenance: Documented Use as a Direct Precursor to the Herbicide CMPT Versus Non-Chlorinated 2-Aminothiazoles
2-Amino-5-chloro-4-methylthiazole is the direct synthetic precursor to the commercial post-emergence cereal herbicide CMPT (5-chloro-4-methyl-2-propionamide-1,3-thiazole) [1]. The synthesis proceeds via propionylation of the free 2-amino group, a transformation that is structurally precluded in 2-amino-5-chlorothiazole (lacking the 4-methyl group) and would yield a regioisomeric product in 2-amino-4-methylthiazole (carrying the methyl at position 4 but lacking the 5-chloro substituent). The herbicide composition patent explicitly identifies 5-chloro-4-methyl-2-propionamide thiazole as compound (b) in mixture formulations and describes its selective post-emergence activity in wheat and barley [2]. No analogous herbicidal propionamide derived from 2-amino-4-methylthiazole has been commercialized, establishing the 5-chloro-4-methyl substitution pattern as a functional requirement for this agrochemical class.
| Evidence Dimension | Documented use as herbicide precursor |
|---|---|
| Target Compound Data | Direct precursor to CMPT herbicide (CAS 13915-79-2); propionylation at 2-NH2 confirmed by patent and metabolism literature |
| Comparator Or Baseline | 2-Amino-4-methylthiazole (CAS 1603-91-4): no corresponding commercial propionamide herbicide documented; 2-Amino-5-chlorothiazole (CAS 41663-73-4): no corresponding propionamide herbicide due to absence of 4-methyl substitution |
| Quantified Difference | Qualitative: target compound is the sole aminothiazole precursor to the CMPT herbicide family; analogs cannot yield the identical product. |
| Conditions | Synthetic pathway: reaction of 2-amino-5-chloro-4-methylthiazole with propionyl chloride or propionic anhydride under acylation conditions (US Patent 3,755,347; herbicide mixture patent Justia). |
Why This Matters
For procurement in agrochemical R&D, selecting 2-amino-5-chloro-4-methylthiazole is mandatory if the synthetic target is the CMPT herbicide or its derivatives; no alternative aminothiazole isomer can produce the same active ingredient, making this compound a non-substitutable intermediate.
- [1] Yoshida, H., Tahara, S., Mizutani, J. Hydroxylation of N-(5-chloro-4-methyl-2-thiazolyl)propanamide (CMPT) in wheat. Journal of Pesticide Science, 1982, 7(2), 199-201. View Source
- [2] Justia Patents. Herbicide mixtures of 3-lower alkyl-2,1,3-benzothiadiazinone-(4)-2,2-dioxides and thiazoles. Compound (b): 5-chloro-4-methyl-2-propionamide thiazole. View Source
